One example involves the preparation of a novel central nervous system-penetrant P2X7 antagonist JNJ-42253432, which is a 2-methyl-N-([1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide. [] While the specific synthesis of JNJ-42253432 is not described, the study highlights the compound's potential as a therapeutic agent for neurological disorders. []
Another study reports the synthesis of a series of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide derivatives as potent and selective protein arginine methyltransferases 5 (PRMT5) inhibitors. [] This study focuses on the design, synthesis, and biological evaluation of these compounds as potential anti-cancer agents. []
For example, a study investigating the ortho-palladation and functionalization of L-phenylalanine methyl ester describes reactions such as CO and isocyanide (RNC) insertion into the palladium-carbon bond of a palladium complex containing a phenylalanine methyl ester derivative, ultimately leading to the formation of substituted tetrahydroisoquinoline derivatives. []
Studies involving JNJ-42253432, a 2-methyl-N-([1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide, demonstrated its ability to antagonize P2X7 receptors in the central nervous system. [] This antagonism was linked to the inhibition of ATP-induced currents and the reduction of IL-1β release, a pro-inflammatory cytokine. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: